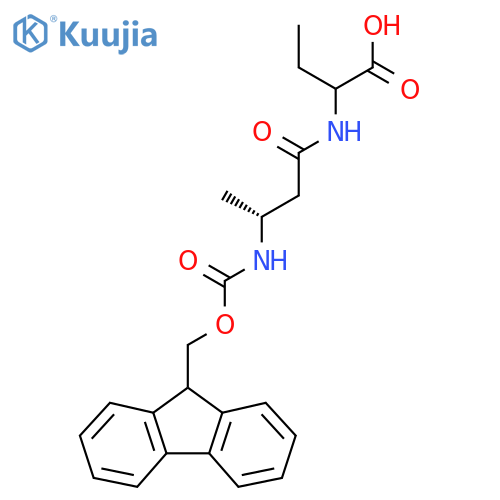

Cas no 2308481-44-7 (2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid)

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid

- 2308481-44-7

- 2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid

- EN300-1549014

-

- インチ: 1S/C23H26N2O5/c1-3-20(22(27)28)25-21(26)12-14(2)24-23(29)30-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,3,12-13H2,1-2H3,(H,24,29)(H,25,26)(H,27,28)/t14-,20?/m1/s1

- InChIKey: BUPMJKLSZIDBDK-QMRFKDRMSA-N

- ほほえんだ: O(C(N[C@H](C)CC(NC(C(=O)O)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 410.18417193g/mol

- どういたいしつりょう: 410.18417193g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 30

- 回転可能化学結合数: 9

- 複雑さ: 603

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 105Ų

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1549014-5.0g |

2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |

2308481-44-7 | 5g |

$7058.0 | 2023-06-05 | ||

| Enamine | EN300-1549014-2500mg |

2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |

2308481-44-7 | 2500mg |

$4771.0 | 2023-09-25 | ||

| Enamine | EN300-1549014-100mg |

2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |

2308481-44-7 | 100mg |

$2142.0 | 2023-09-25 | ||

| Enamine | EN300-1549014-5000mg |

2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |

2308481-44-7 | 5000mg |

$7058.0 | 2023-09-25 | ||

| Enamine | EN300-1549014-1.0g |

2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |

2308481-44-7 | 1g |

$2433.0 | 2023-06-05 | ||

| Enamine | EN300-1549014-500mg |

2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |

2308481-44-7 | 500mg |

$2336.0 | 2023-09-25 | ||

| Enamine | EN300-1549014-1000mg |

2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |

2308481-44-7 | 1000mg |

$2433.0 | 2023-09-25 | ||

| Enamine | EN300-1549014-10000mg |

2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |

2308481-44-7 | 10000mg |

$10464.0 | 2023-09-25 | ||

| Enamine | EN300-1549014-250mg |

2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |

2308481-44-7 | 250mg |

$2239.0 | 2023-09-25 | ||

| Enamine | EN300-1549014-0.5g |

2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |

2308481-44-7 | 0.5g |

$2336.0 | 2023-06-05 |

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid 関連文献

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acidに関する追加情報

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic Acid: A Comprehensive Overview

The compound with CAS No. 2308481-44-7, known as 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid, is a complex organic molecule with significant potential in various fields of research and application. This compound belongs to the class of amino acids, specifically a derivative of butanoic acid, and incorporates a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. The stereochemistry at the chiral center (R configuration) plays a crucial role in determining its properties and reactivity.

Fluorenylmethoxycarbonyl (Fmoc) groups are widely employed in solid-phase peptide synthesis due to their stability under basic conditions and ease of removal under acidic conditions. In this compound, the Fmoc group is attached to the amino group of the butanamide moiety, making it an interesting candidate for studying stereochemical effects in peptide assembly. Recent studies have highlighted the importance of stereochemistry in drug design, particularly in optimizing bioavailability and minimizing adverse effects. This compound serves as a valuable tool for exploring these aspects in a controlled experimental setting.

The structure of 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid also features a butanoic acid backbone, which contributes to its amphipathic nature. This property is advantageous in various biochemical applications, such as membrane interactions and enzyme inhibition studies. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of such molecules to target proteins with high accuracy. By leveraging these tools, scientists can design derivatives of this compound with enhanced specificity and potency for therapeutic applications.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic acyl substitution and stereoselective reactions. The use of chiral auxiliary groups, such as Fmoc, ensures high enantioselectivity during the synthesis. This approach has been refined in recent years, with green chemistry principles being integrated to minimize environmental impact. For instance, the use of microwave-assisted synthesis has been reported to reduce reaction times and improve yields while lowering energy consumption.

Butanamide derivatives have gained attention in the field of materials science due to their ability to form self-assembled monolayers (SAMs). These SAMs exhibit unique properties, such as tunable surface chemistry and resistance to protein adsorption, making them ideal for biosensor applications. The presence of the Fmoc group in this compound introduces additional functionality, potentially enabling the formation of more complex nanostructures. Emerging research in this area explores the use of such molecules for creating stimuli-responsive surfaces that can adapt to environmental changes.

The biological activity of 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid has been investigated in several model systems. In vitro studies have demonstrated its ability to modulate enzyme activity by acting as a competitive inhibitor. This property is particularly relevant in drug discovery efforts targeting enzymes involved in metabolic pathways or signal transduction processes. Furthermore, recent advancements in CRISPR-Cas9 technology have enabled researchers to study the effects of this compound at the genetic level, providing deeper insights into its mechanism of action.

Another area where this compound holds promise is in biotechnology, particularly in peptide engineering and vaccine development. The Fmoc group's compatibility with peptide synthesis makes it an ideal building block for constructing custom peptides with tailored immunogenic properties. Recent breakthroughs in mRNA vaccine technology have underscored the importance of precise control over peptide sequences for eliciting robust immune responses. This compound could serve as a foundational element for designing next-generation vaccines with improved efficacy and safety profiles.

In conclusion, 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid is a versatile molecule with applications spanning from organic synthesis to biotechnology. Its unique structure and stereochemical properties make it an invaluable tool for advancing research across multiple disciplines. As scientific methodologies continue to evolve, particularly in areas like artificial intelligence-driven drug discovery and sustainable chemistry practices, this compound will undoubtedly play a pivotal role in shaping future innovations.

2308481-44-7 (2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid) 関連製品

- 3435-24-3(4-tert-butyl-6-chloropyrimidine)

- 631890-97-6(2-2-(dimethylamino)ethyl-1-(3-ethoxyphenyl)-7-fluoro-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione)

- 2172034-86-3(5-chloro-1H-indazole-3-sulfonyl fluoride)

- 2097992-42-0((3-Azidoazetidin-1-yl)(thiophen-3-yl)methanone)

- 2411253-99-9(2-Chloro-1-[2-(5-chlorothiophen-2-yl)morpholin-4-yl]propan-1-one)

- 1172456-73-3(5-{4-(5-methoxy-1H-1,3-benzodiazol-2-yl)methylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole)

- 946231-39-6(8-(4-fluorophenyl)-N-(furan-2-yl)methyl-4-oxo-4H,6H,7H,8H-imidazo2,1-c1,2,4triazine-3-carboxamide)

- 2763927-69-9(6-{[(Tert-butoxy)carbonyl]amino}-2,3,4-trifluorobenzoic acid)

- 1206990-41-1(N-3-(1H-pyrazol-3-yl)phenyl-2H-1,3-benzodioxole-5-carboxamide)

- 1806300-46-8(3,4,5-Tris(trifluoromethyl)pyridine)